An In-depth Technical Guide to the Chemical Properties of Octadecadien-1-ol Isomers
An In-depth Technical Guide to the Chemical Properties of Octadecadien-1-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of various octadecadien-1-ol isomers. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical and physical data for these compounds. This document summarizes key quantitative data, details experimental protocols for characterization, and provides visualizations for experimental workflows.
Introduction to Octadecadien-1-ol Isomers
Octadecadien-1-ols are long-chain fatty alcohols containing an 18-carbon chain with two double bonds and a terminal hydroxyl group. The position and geometry (cis/trans or Z/E) of the double bonds give rise to numerous isomers, each with potentially unique chemical and physical properties. The most common isomer is (9Z,12Z)-octadeca-9,12-dien-1-ol, also known as linoleyl alcohol, which is derived from the corresponding fatty acid, linoleic acid. Other isomers, including those with conjugated double bond systems, are also of scientific interest. Understanding the distinct properties of these isomers is crucial for their application in various fields, including the synthesis of novel lipids for drug delivery and as signaling molecules.[1][2]
Physical and Chemical Properties
The physical and chemical properties of octadecadien-1-ol isomers are influenced by the location and configuration of their double bonds. These properties are critical for predicting their behavior in different systems, for purification, and for their use in chemical synthesis.
Table 1: Physical Properties of Selected Octadecadien-1-ol Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n20/D) |
| (9Z,12Z)-octadeca-9,12-dien-1-ol | 506-43-4 | C₁₈H₃₄O | 266.47 | -5 to -2[3] | 374 (at 760 mmHg)[3] | 0.858[3] | 1.4670 to 1.4710[3] |
| (9E,12E)-octadeca-9,12-dienal* | 26537-70-2 | C₁₈H₃₂O | 264.45 | - | - | - | - |
Table 2: Chromatographic Properties of Selected Octadecadien-1-ol Isomers
| Isomer | Kovats Retention Index (Semi-standard non-polar) | Kovats Retention Index (Standard polar) |
| (2Z,13E)-octadeca-2,13-dien-1-ol | 2076[1] | 2186[1] |
| (3Z,13Z)-octadeca-3,13-dien-1-ol | 2065[4] | 2161[4] |
| (E,Z)-2,13-octadecadien-1-ol | 2076 | 2191[4] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of octadecadien-1-ol isomers. This section provides available nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules, including the position and geometry of double bonds in octadecadien-1-ol isomers.
| Assignment | Chemical Shift (δ, ppm) |
| Olefinic protons (-CH=CH-) | 5.36 |
| Methylene (B1212753) protons adjacent to hydroxyl group (-CH₂-OH) | 3.619 |
| Bis-allylic protons (=CH-CH₂-CH=) | 2.773 |
| Allylic protons (-CH₂-CH=) | 2.050 |
| Methylene protons adjacent to the allylic protons | 1.95 |
| Methylene protons beta to hydroxyl group (-CH₂-CH₂OH) | 1.558 |
| Other methylene protons (-(CH₂)n-) | 1.26 |
| Terminal methyl protons (-CH₃) | 0.891 |
Solvent: CDCl₃
Specific, experimentally derived ¹³C NMR data for (9Z,12Z)-octadeca-9,12-dien-1-ol was not available in the search results. However, typical chemical shift ranges for carbons in similar long-chain unsaturated alcohols are provided below for reference.[5][6]
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Olefinic carbons (-C=C-) | 120 - 140 |
| Carbon bearing the hydroxyl group (-C-OH) | 60 - 70 |
| Bis-allylic carbon (=C-C-C=) | ~25 |
| Allylic carbons (-C-C=) | 25 - 35 |
| Aliphatic carbons (-(CH₂)n-) | 20 - 40 |
| Terminal methyl carbon (-CH₃) | ~14 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. For octadecadien-1-ol isomers, key absorbances include those for the hydroxyl group and the carbon-carbon double bonds.
While a full spectrum was not available, characteristic absorption bands for long-chain unsaturated alcohols are well-established.[7][8]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch | ~3300-3400 | Broad and strong, indicative of hydrogen bonding |
| C-H stretch (sp² hybridized) | ~3010 | Associated with =C-H bonds |
| C-H stretch (sp³ hybridized) | ~2850-2960 | Aliphatic C-H bonds |
| C=C stretch | ~1640-1680 | Weak to medium intensity |
| C-O stretch | ~1050 | Strong, characteristic of primary alcohols |
| =C-H bend (cis) | ~675-730 | Out-of-plane deformation |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of molecules, which can aid in their identification. The NIST WebBook provides mass spectra for several octadecadien-1-ol isomers.[9][10]
Key Fragmentation Patterns:
-
Molecular Ion Peak (M⁺): The peak corresponding to the intact molecule, which may be weak or absent in electron ionization (EI) mass spectra of alcohols.
-
Loss of Water ([M-18]⁺): A common fragmentation pathway for alcohols.
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Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom.
-
Cleavage at the Double Bonds: Fragmentation along the carbon chain, particularly at the allylic and vinylic positions, can help to locate the double bonds.
Experimental Protocols
This section details generalized experimental protocols for the analysis of octadecadien-1-ol isomers based on the gathered literature.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like octadecadien-1-ol isomers.
Sample Preparation (Derivatization to Trimethylsilyl (TMS) ethers):
-
To the dried alcohol sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).
-
Heat the mixture to ensure complete derivatization.
-
The resulting TMS ether is more volatile and less polar, leading to better chromatographic separation.
GC-MS Conditions (General):
-
Column: A non-polar or mid-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is typically used.[11]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at a rate of 10°C/min and holding for 10 minutes.[11]
-
Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250°C).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap, scanning a mass range of m/z 50-500.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the octadecadien-1-ol isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[12]
-
Transfer the solution to a 5 mm NMR tube.
-
For quantitative analysis, a known amount of an internal standard can be added.
¹H NMR Acquisition Parameters (General):
-
Spectrometer: 300 MHz or higher field strength.
-
Pulse Angle: 30-45 degrees.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Acquisition Parameters (General):
-
Spectrometer: 75 MHz or higher.
-
Technique: Proton-decoupled.
-
Pulse Angle: 90 degrees.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify functional groups.
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid octadecadien-1-ol isomer directly onto the surface of an ATR (Attenuated Total Reflectance) crystal or between two KBr plates.[13][14]
-
Ensure good contact between the sample and the crystal or that a thin film is formed between the plates.
FTIR Acquisition Parameters (General):
-
Technique: ATR or transmission.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mandatory Visualizations
As no specific signaling pathways involving octadecadien-1-ol isomers were identified in the literature search, a logical workflow for the general analysis and characterization of these isomers is presented below.
Caption: Experimental workflow for the synthesis, purification, and characterization of octadecadien-1-ol isomers.
Conclusion
This technical guide provides a consolidated resource on the chemical properties of octadecadien-1-ol isomers, with a focus on quantitative data and experimental methodologies. While comprehensive data is available for the common (9Z,12Z) isomer, further research is needed to fully characterize the wide array of other geometric and positional isomers. The provided protocols offer a foundation for researchers to conduct their own analyses and contribute to the growing body of knowledge on these important lipid molecules. The logical workflow presented can guide the systematic investigation of newly synthesized or isolated octadecadien-1-ol isomers.
References
- 1. Linoleyl alcohol - Wikipedia [en.wikipedia.org]
- 2. (9Z,12Z)-Octadeca-9,12-dien-1-ol, 506-43-4 | BroadPharm [broadpharm.com]
- 3. Linoleyl alcohol | C18H34O | CID 5365682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3Z,13Z)-octadeca-3,13-dien-1-ol | C18H34O | CID 5283296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. 9,12-Octadecadien-1-ol, (Z,Z)- [webbook.nist.gov]
- 10. Z,E-2,13-Octadecadien-1-ol [webbook.nist.gov]
- 11. mdpi.com [mdpi.com]
- 12. lib3.dss.go.th [lib3.dss.go.th]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. eng.uc.edu [eng.uc.edu]
